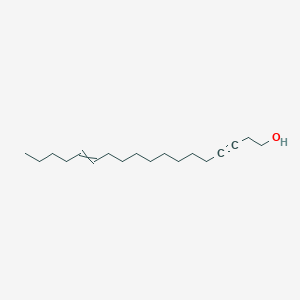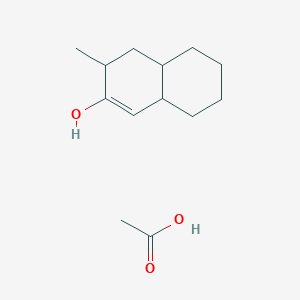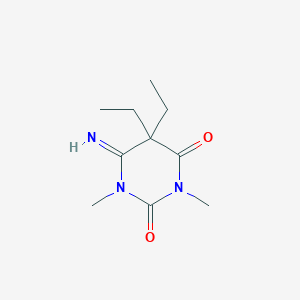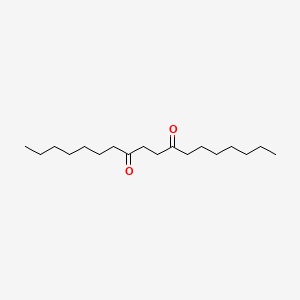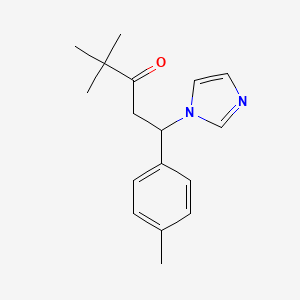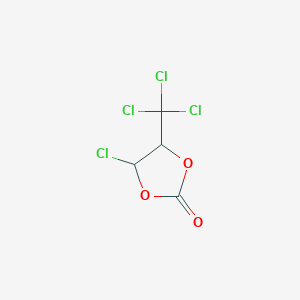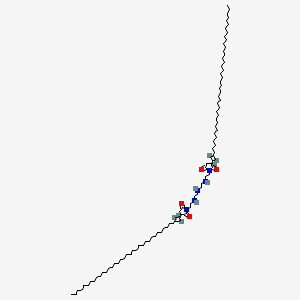
2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(dotetracontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(hexatriacontenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(dotetracontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(hexatriacontenyl)- is a complex organic compound. Compounds of this nature often have applications in various fields such as medicinal chemistry, materials science, and biochemistry due to their unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic synthesis. Each step would require specific reagents and conditions, such as:
Step 1: Formation of the pyrrolidinedione core, possibly through a cyclization reaction.
Step 2: Sequential addition of the aminoethyl groups, likely through nucleophilic substitution reactions.
Step 3: Attachment of the dotetracontenyl and hexatriacontenyl chains, which might involve coupling reactions.
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions would be employed to maximize efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinedione core.
Substitution: Nucleophilic substitution reactions might occur at the aminoethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products would depend on the specific reactions but could include various derivatives with modified functional groups.
科学的研究の応用
Chemistry
In chemistry, such compounds might be used as intermediates in the synthesis of more complex molecules or as catalysts in certain reactions.
Biology
In biology, these compounds could be studied for their interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, they might be investigated for their potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
Industrially, these compounds could be used in the production of advanced materials, such as polymers or nanomaterials.
作用機序
The mechanism of action would depend on the specific application but might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
類似化合物との比較
Similar Compounds
2,5-Pyrrolidinedione derivatives: Other compounds with similar core structures but different substituents.
Polyamine derivatives: Compounds with multiple aminoethyl groups.
Uniqueness
The unique combination of the pyrrolidinedione core with long alkyl chains and multiple aminoethyl groups might confer specific properties, such as enhanced solubility or specific binding affinities.
特性
CAS番号 |
64346-93-6 |
|---|---|
分子式 |
C94H179N5O4 |
分子量 |
1443.5 g/mol |
IUPAC名 |
1-[2-[2-[2-[2-[3-[(E)-dotetracont-1-enyl]-2,5-dioxopyrrolidin-1-yl]ethylamino]ethylamino]ethylamino]ethyl]-3-[(E)-hexatriacont-1-enyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C94H179N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-41-42-43-44-46-48-50-52-54-56-58-60-62-64-66-68-70-72-74-76-78-90-88-92(101)99(94(90)103)86-84-97-82-80-95-79-81-96-83-85-98-91(100)87-89(93(98)102)77-75-73-71-69-67-65-63-61-59-57-55-53-51-49-47-45-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h75-78,89-90,95-97H,3-74,79-88H2,1-2H3/b77-75+,78-76+ |
InChIキー |
WADLXYIJPAJYHH-VGWDHYGUSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC/C=C/C1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)/C=C/CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)C=CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


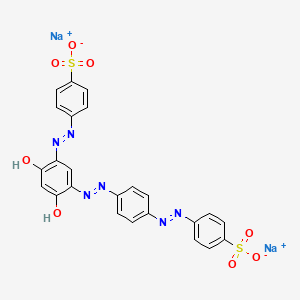
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)

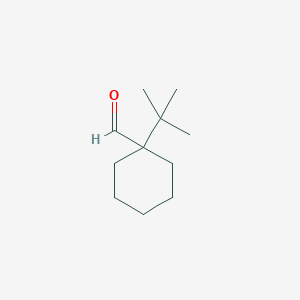
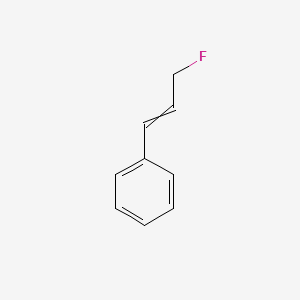
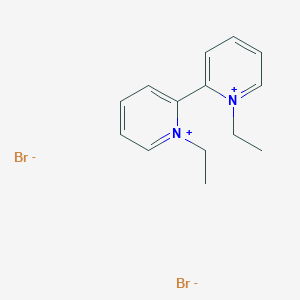
![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
